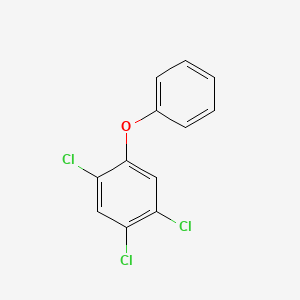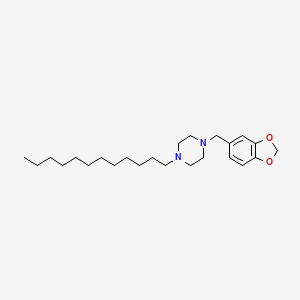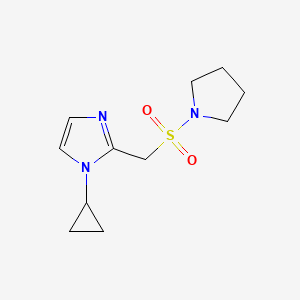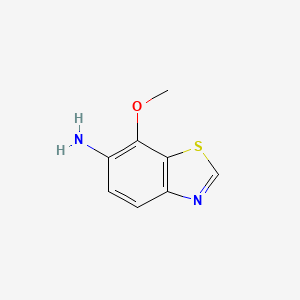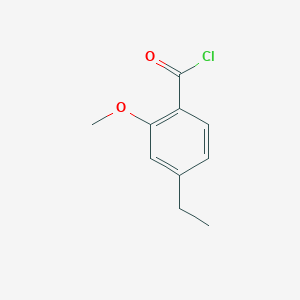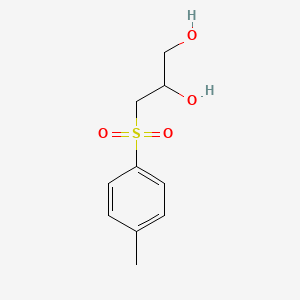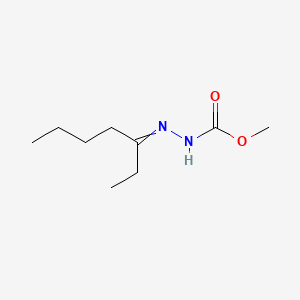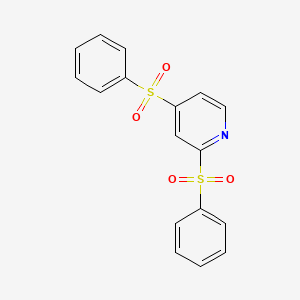
Pyridine, 2,4-bis(phenylsulfonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2,4-bis(phenylsulfonyl)-: is a chemical compound with the molecular formula C17H13NO4S2 . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,4-bis(phenylsulfonyl)- typically involves the sulfonylation of pyridine derivatives. One common method is the reaction of pyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of Pyridine, 2,4-bis(phenylsulfonyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2,4-bis(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2,4-bis(phenylsulfonyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials with unique properties.
Biology: In biological research, Pyridine, 2,4-bis(phenylsulfonyl)- is used as a probe to study enzyme mechanisms and interactions. It can also be used to modify biomolecules for various applications, including drug delivery and diagnostics.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its ability to inhibit certain enzymes and receptors, making it a candidate for drug development.
Industry: In the industrial sector, Pyridine, 2,4-bis(phenylsulfonyl)- is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyridine, 2,4-bis(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The compound can also interact with receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine, 2-phenylsulfonyl-: This compound has only one phenylsulfonyl group and exhibits different reactivity and properties compared to Pyridine, 2,4-bis(phenylsulfonyl)-.
Pyridine, 4-phenylsulfonyl-: Similar to the above, but with the phenylsulfonyl group at the 4-position.
Pyridine, 2,6-bis(phenylsulfonyl)-: This compound has phenylsulfonyl groups at the 2 and 6 positions, leading to different steric and electronic effects.
Uniqueness: Pyridine, 2,4-bis(phenylsulfonyl)- is unique due to the presence of two phenylsulfonyl groups at the 2 and 4 positions of the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
56460-66-3 |
|---|---|
Molekularformel |
C17H13NO4S2 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
2,4-bis(benzenesulfonyl)pyridine |
InChI |
InChI=1S/C17H13NO4S2/c19-23(20,14-7-3-1-4-8-14)16-11-12-18-17(13-16)24(21,22)15-9-5-2-6-10-15/h1-13H |
InChI-Schlüssel |
QQXYXJRMIDRLSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=NC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


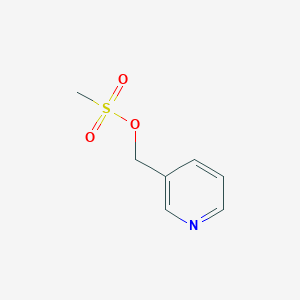
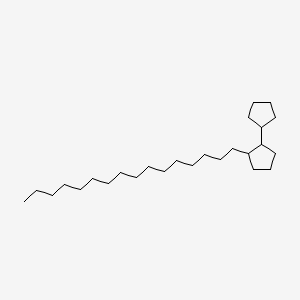
![3-[2-(Trifluoromethyl)phenoxy]propanoic acid](/img/structure/B13944284.png)
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
